N-(2-Thienylmethyl)pyridin-2-amine

Medicinal Chemistry Antihistamine Synthesis Drug Metabolism

Researchers requiring the authentic Methapyrilene pharmacophore or a privileged thiophene-pyridine dual-heterocycle fragment for FBDD often encounter supply inconsistency with generic pyridine analogs. N-(2-Thienylmethyl)pyridin-2-amine (CAS 140-19-2) is the definitive intermediate for Methapyrilene synthesis and its primary metabolite (TMAP). • LogP 2.83, pKa 6.00 - optimal lipophilicity for hydrophobic pocket targeting • Bidentate N,S-donor ligand for Cu-catalyzed cross-coupling • Soluble in DCM & methanol for seamless reaction setup • ≥95% purity; verified suppliers with global shipping

Molecular Formula C10H10N2S
Molecular Weight 190.27 g/mol
CAS No. 140-19-2
Cat. No. B085482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Thienylmethyl)pyridin-2-amine
CAS140-19-2
Molecular FormulaC10H10N2S
Molecular Weight190.27 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)NCC2=CC=CS2
InChIInChI=1S/C10H10N2S/c1-2-6-11-10(5-1)12-8-9-4-3-7-13-9/h1-7H,8H2,(H,11,12)
InChIKeySQJPDAQZMOQYLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Thienylmethyl)pyridin-2-amine: Fragment Scaffold and Synthetic Intermediate


N-(2-Thienylmethyl)pyridin-2-amine (CAS 140-19-2) is a heterocyclic amine characterized by a pyridine ring linked to a thienylmethyl group via a secondary amine . It is widely recognized as a versatile fragment molecule and synthetic intermediate, most notably in the preparation of Methapyrilene, a classic antihistaminic agent . Its dual aromatic heterocyclic structure provides a unique electronic and steric profile that distinguishes it from simpler pyridine or thiophene building blocks, making it a valuable scaffold for medicinal chemistry optimization and coordination chemistry .

Fragment-Based Drug Discovery Dual heterocycle scaffold for hydrophobic pocket targeting
Antihistamine Research Intermediate Maps to Methapyrilene synthesis and metabolic pathway
Coordination Chemistry Ligand Potential N,S-bidentate donor for Cu-catalyzed coupling

Why N-(2-Thienylmethyl)pyridin-2-amine Cannot Be Replaced


Substituting N-(2-Thienylmethyl)pyridin-2-amine with generic analogs such as 2-aminopyridine or N-(pyridin-2-yl)amides is not feasible in applications requiring the specific Methapyrilene pharmacophore or a thiophene-pyridine dual-heterocycle fragment . The compound's distinct LogP (2.83) and pKa (6.00) values, along with its hydrogen-bonding capacity, dictate its solubility and reactivity profile in both synthetic and biological contexts . In fragment-based drug discovery, the spatial arrangement and electronic properties of the thienylmethyl group are essential for molecular linking and scaffold expansion, a feature absent in simpler pyridine derivatives . Furthermore, its established role as the key intermediate in Methapyrilene synthesis underscores its irreplaceable utility in antihistamine research and historical drug metabolism studies .

Pharmacophore Requirement Methapyrilene core requires the thienylmethyl group; simpler pyridines lack this moiety.
Physicochemical Profile Shift Lipophilicity and pKa differences from generic 2-aminopyridine may alter solubility and reactivity.
Fragment Linking Geometry Thienylmethyl spatial arrangement is critical for scaffold expansion; monocyclic analogs cannot replicate.

N-(2-Thienylmethyl)pyridin-2-amine: Comparative Data


Key Intermediate for Methapyrilene Synthesis

N-(2-Thienylmethyl)pyridin-2-amine is a documented and essential intermediate in the synthesis of Methapyrilene Hydrochloride, a classic H1-antihistamine . Its utility is validated by its detection as a primary metabolite (TMAP) in multiple species' liver microsome studies, confirming its in vivo relevance in antihistamine pharmacology [1]. This specific pathway contrasts with alternative synthetic routes that may require different, less characterized intermediates.

Synthetic Intermediate
Class-level
Structurally required for Methapyrilene synthesis; identified as primary metabolite TMAP in microsomal studies.
Enables antihistamine pharmacology and metabolism research.
Species-specific microsome data; verify for your model.
Medicinal Chemistry Antihistamine Synthesis Drug Metabolism

FBDD Scaffold: Lipophilicity vs. 2-Aminopyridine

N-(2-Thienylmethyl)pyridin-2-amine is positioned as a privileged fragment scaffold for molecular linking and expansion . Its calculated physicochemical properties—LogP of 2.83 and topological polar surface area (TPSA) of 53.2 Ų—differ significantly from simpler analogs like 2-aminopyridine (LogP ~0.5, TPSA ~38.9 Ų) [1]. The increased lipophilicity and larger surface area can enhance binding interactions in hydrophobic protein pockets while maintaining hydrogen-bonding capability via the amine and pyridine nitrogen.

Lipophilicity Comparison
Reported
LogP: 2.83 vs. ~0.5 (2-aminopyridine) ≈ 2.3 log units higher
Enhanced lipophilicity for hydrophobic binding pockets.
Predicted values; experimental verification recommended.
Fragment-Based Drug Discovery Medicinal Chemistry Scaffold Optimization

Coordination: Bidentate Ligand vs. Aminopyridines

Patents and literature indicate that N-(2-Thienylmethyl)pyridin-2-amine and its derivatives serve as effective ligands in copper-catalyzed aryl halide coupling reactions . The presence of both pyridine and thiophene sulfur atoms provides a bidentate coordination environment that can stabilize metal complexes and facilitate catalytic cycles. This contrasts with simpler ligands like unsubstituted 2-aminopyridine, which may offer only monodentate coordination via the pyridine nitrogen, potentially leading to lower catalytic efficiency or different reaction outcomes.

Ligand Coordination
Class-level
Potential N,S-bidentate donor for Cu-catalyzed coupling; 2-aminopyridine offers only monodentate N-donor.
Distinct coordination geometry for novel catalytic systems.
Reaction-specific catalytic efficiency; requires optimization.
Coordination Chemistry Catalysis Organic Synthesis

Procurement: Purity and Storage Specifications

Reputable vendors specify a minimum purity of 95% for N-(2-Thienylmethyl)pyridin-2-amine, with long-term storage recommended in a cool, dry place . This explicit purity specification provides a clear procurement benchmark. In contrast, sourcing this compound from non-specialized or unverified suppliers may lack documented purity levels, introducing variability and potential impurities that can compromise sensitive biological assays or synthetic yields.

Procurement Spec
Specification review
Minimum purity: 95% (vendor specification)
Ensures experimental reproducibility in synthesis.
Verify certificate of analysis per batch.
Chemical Procurement Quality Control Research Supply

Solubility in DCM and Methanol

N-(2-Thienylmethyl)pyridin-2-amine is reported to be soluble in dichloromethane and methanol, common solvents for organic reactions and purifications . This solubility profile, combined with its solid state at room temperature, simplifies handling and reaction setup. Some structurally related heterocyclic amines may exhibit limited solubility in these solvents, requiring more specialized or hazardous solvent systems for effective processing.

Solvent Compatibility
Class-level
Soluble in DCM and methanol; solid at room temperature.
Simplifies reaction setup and purification workflows.
Confirm solubility under your specific conditions.
Organic Synthesis Solubility Reaction Optimization

Optimal Applications of N-(2-Thienylmethyl)pyridin-2-amine


Antihistamine Pharmacology and Metabolism Studies

Researchers investigating the metabolism, pharmacokinetics, or historical pharmacology of Methapyrilene should utilize this compound as the authentic intermediate and primary metabolite (TMAP). Its identification in species-specific liver microsome assays [1] makes it essential for comparative metabolism studies or for synthesizing reference standards.

Fragment-Based Drug Discovery Library Construction

Medicinal chemists building fragment libraries for FBDD campaigns should include this compound as a privileged scaffold. Its favorable lipophilicity (LogP 2.83) and hydrogen-bonding capacity (pKa 6.00) provide a distinct physicochemical starting point for targeting hydrophobic protein pockets, offering a clear alternative to more polar pyridine fragments.

Coordination Chemistry and Catalysis

Synthetic chemists exploring new ligands for copper-catalyzed cross-coupling reactions can employ this compound as a bidentate N,S-donor ligand. Its ability to form stable complexes with copper(I) enables the development of novel catalytic systems with potentially unique reactivity profiles compared to conventional monodentate pyridine ligands.

Organic Synthesis and Method Development

Laboratories requiring a reliable, high-purity (≥95%) building block for heterocyclic synthesis should procure this compound from verified vendors. Its well-defined solubility in DCM and methanol ensures smooth reaction setup and workup, reducing variability in synthetic method development and optimization.

Application
Selection Property
Validation Focus
Antihistamine pharmacology & metabolism
Established intermediate for Methapyrilene synthesis
Metabolite identification in microsomal assays
Fragment-based drug discovery
Lipophilic dual-heterocycle scaffold
Hydrophobic pocket targeting & ligand efficiency
Coordination chemistry & catalysis
N,S-bidentate ligand potential
Cu-catalyzed cross-coupling method development
Organic synthesis & method development
High-purity building block
Reproducible synthesis and purification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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